A Technical Guide to the Physicochemical Characterization of Novel Benzylamine Derivatives: A Case Study Approach
A Technical Guide to the Physicochemical Characterization of Novel Benzylamine Derivatives: A Case Study Approach
For distribution among: Researchers, scientists, and drug development professionals.
Preamble: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "fail fast, fail cheap" has become a guiding principle. A significant contributor to the attrition of drug candidates in late-stage development is the emergence of suboptimal physicochemical properties.[1][2] These intrinsic characteristics of a molecule, such as its solubility, acidity, and melting point, are not mere data points; they are fundamental determinants of a compound's ultimate in vivo performance, governing its absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Therefore, a thorough physicochemical characterization at the early stages of discovery is not just recommended—it is a critical, self-validating step that derisks a project and guides the rational optimization of lead compounds.[5][6]
This guide addresses the physical properties of a specific, novel molecule: 2-Methanesulfonyl-5-methoxy-benzylamine . A survey of commercial databases and scientific literature reveals a scarcity of public data for this compound, a common scenario for new chemical entities (NCEs). This reality provides an opportunity not to simply list data, but to present a comprehensive framework for how a senior scientist would approach the characterization of such a molecule. We will detail the requisite experimental protocols and the scientific rationale underpinning them, using publicly available data for structurally related analogs to provide context and illustrative examples.
Molecular Identity and Structural Analogs
Before any experimental work, confirming the identity and purity of the NCE is paramount. For 2-Methanesulfonyl-5-methoxy-benzylamine, the expected structure is:
-
IUPAC Name: (2-(methylsulfonyl)-5-methoxyphenyl)methanamine
-
Molecular Formula: C₉H₁₃NO₃S
-
Molecular Weight: 215.27 g/mol
Given the lack of specific data, we will draw comparative insights from the well-characterized analog, 2-Methoxybenzylamine , and other related structures.
Table 1: Physical Properties of Selected Benzylamine Analogs
| Property | 2-Methoxybenzylamine | 3-Methoxybenzylamine | 4-Methoxybenzylamine |
| CAS Number | 6850-57-3 | 5071-96-5 | 2393-23-9 |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol | 137.18 g/mol |
| Form | Liquid | - | Liquid |
| Boiling Point | 227 °C / 724 mmHg | 140 °C / 37 mmHg | 236-237 °C |
| Density | 1.051 g/mL at 25 °C | 1.072 g/mL at 25 °C | 1.05 g/mL at 25 °C |
| Refractive Index | n20/D 1.548 | n20/D 1.547 | n20/D 1.546 |
Thermal Properties: Melting Point Determination
Scientific Rationale and Importance
The melting point is one of the most fundamental physical properties of a solid crystalline compound. It provides a quick, reliable indication of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impure samples show a depressed and broader melting range. For a novel compound like 2-Methanesulfonyl-5-methoxy-benzylamine, which is expected to be a solid at room temperature due to the presence of the sulfonyl group increasing intermolecular forces, determining the melting point is the first step in its characterization. This data is crucial for material handling, stability assessment, and formulation development.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard and widely accessible method for determining the melting point range of a solid organic compound.
Methodology:
-
Sample Preparation:
-
Ensure the sample of 2-Methanesulfonyl-5-methoxy-benzylamine is completely dry and finely powdered.
-
Obtain a glass capillary tube, sealed at one end.[7]
-
Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to compact the solid into the closed end, aiming for a sample height of 2-3 mm.[7]
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of a melting point apparatus.[8]
-
Ensure the sample is visible through the magnifying eyepiece.
-
-
Measurement:
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[8]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation: Repeat the accurate measurement at least twice to ensure reproducibility.
Caption: Workflow for Capillary Melting Point Determination.
Ionization Constant (pKa) Determination
Scientific Rationale and Importance
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a drug candidate, the ionization state is a master variable that influences solubility, permeability, target binding, and metabolic stability.[5][9] 2-Methanesulfonyl-5-methoxy-benzylamine possesses a primary amine group, which is basic. Knowing its pKa is essential to predict its charge state in different physiological compartments (e.g., stomach pH ~1-3, intestine pH ~6-7.4, blood pH ~7.4). A protonated (charged) amine will generally have higher aqueous solubility but lower membrane permeability compared to its neutral form.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.
Methodology:
-
System Calibration:
-
Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.[12]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a precise amount of 2-Methanesulfonyl-5-methoxy-benzylamine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically 1-10 mM).[13]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]
-
Since the target is a base, the starting solution should be made acidic (e.g., pH ~2) by adding a known volume of standardized strong acid (e.g., 0.1 M HCl).[12]
-
-
Titration:
-
Immerse the calibrated pH electrode and a temperature probe into the stirred sample solution.[12][13]
-
Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a calibrated burette.[13]
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
-
Alternatively, calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Solubility Determination
Scientific Rationale and Importance
Aqueous solubility is a critical determinant of a drug's bioavailability.[14] For a drug to be absorbed, it must first dissolve in the physiological fluids at the site of administration.[14] Poor solubility is a major hurdle in drug development, often leading to low and variable absorption.[14] Determining the solubility of 2-Methanesulfonyl-5-methoxy-benzylamine in various aqueous buffers (e.g., pH 2.0, 6.5, 7.4) is essential to predict its behavior in the gastrointestinal tract and bloodstream.
Experimental Protocol: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and simplicity.[15]
Methodology:
-
Preparation:
-
Prepare a series of buffers at physiologically relevant pH values (e.g., Simulated Gastric Fluid at pH ~1.2, Simulated Intestinal Fluid at pH ~6.8, and Phosphate-Buffered Saline at pH 7.4).
-
Add an excess amount of solid 2-Methanesulfonyl-5-methoxy-benzylamine to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[15]
-
-
Equilibration:
-
Sample Processing:
-
After equilibration, allow the vials to stand so that the excess solid can settle.
-
Carefully withdraw a clear aliquot of the supernatant. This step is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter material that does not bind the compound) can be used to separate the solid from the liquid.[17]
-
-
Quantification:
-
Accurately dilute the supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Caption: Workflow for Equilibrium Solubility via Shake-Flask Method.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a new molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide a map of all hydrogen atoms in the molecule. For 2-Methanesulfonyl-5-methoxy-benzylamine, we would anticipate:
-
Aromatic protons (3H) in the 6.8-7.8 ppm region, with splitting patterns dictated by their substitution.
-
A singlet for the benzylic methylene protons (-CH₂-NH₂) around 3.8-4.5 ppm.[18]
-
A singlet for the methoxy protons (-OCH₃) around 3.8 ppm.
-
A singlet for the methylsulfonyl protons (-SO₂CH₃) around 3.0 ppm.
-
A broad singlet for the amine protons (-NH₂) which can vary in chemical shift (0.5-5.0 ppm) and may exchange with D₂O.[19]
-
-
¹³C NMR: The carbon NMR provides a count of unique carbon environments. Expected signals include:
-
Aromatic carbons between 110-160 ppm.
-
The benzylic carbon (-CH₂) around 40-50 ppm.
-
The methoxy carbon (-OCH₃) around 55 ppm.
-
The methylsulfonyl carbon (-SO₂CH₃) around 40-45 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of specific functional groups.[20]
-
N-H Stretch: As a primary amine, two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region.[21][22]
-
N-H Bend: A bending vibration for the primary amine should appear around 1580-1650 cm⁻¹.[21]
-
S=O Stretch: The sulfonyl group will show two strong, characteristic stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.
-
C-O Stretch: An aromatic ether C-O stretch will be visible around 1200-1275 cm⁻¹.
-
Aromatic C=C: Bends in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint.
-
Molecular Ion (M⁺): Electrospray ionization (ESI) in positive mode would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 216.28.
-
Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃), which would result in a fragment ion.[23][24][25] Further fragmentation of the aromatic ring and sulfonyl group would provide additional structural confirmation.
Conclusion
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